molecular formula C12H17FN2O3 B13200338 tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13200338
M. Wt: 256.27 g/mol
InChI Key: KBAPVQJCUYRSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate is a chemical compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, an amino group, a fluoropyridine moiety, and a hydroxypropanoate structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the fluoropyridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its fluoropyridine moiety provides distinct electronic properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H17FN2O3

Molecular Weight

256.27 g/mol

IUPAC Name

tert-butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C12H17FN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-5-8(13)15-6-7/h4-6,9-10,16H,14H2,1-3H3

InChI Key

KBAPVQJCUYRSPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)F)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.